molecular formula C7H5F3N2O2 B2935103 4-Methyl-3-nitro-2-(trifluoromethyl)pyridine CAS No. 2383289-66-3

4-Methyl-3-nitro-2-(trifluoromethyl)pyridine

Cat. No.: B2935103
CAS No.: 2383289-66-3
M. Wt: 206.124
InChI Key: HGAYFEMOLVTART-UHFFFAOYSA-N
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Description

4-Methyl-3-nitro-2-(trifluoromethyl)pyridine (CAS 2383289-66-3) is a high-purity chemical intermediate designed for research and development. This compound belongs to the class of trifluoromethylpyridines (TFMPs), which are renowned for their critical role in the discovery of novel agrochemicals and pharmaceuticals . The molecular structure integrates a pyridine ring with a nitro substituent and a trifluoromethyl group, the latter of which is a key motif known to significantly influence the biological activity and physicochemical properties of molecules, such as their metabolic stability, lipophilicity, and biomolecular affinity . Trifluoromethylpyridine derivatives are foundational in modern crop protection science. They serve as key synthetic intermediates for a wide range of pesticides, including herbicides, insecticides, and fungicides . The unique properties of the trifluoromethyl group contribute to the enhanced performance of these agrochemicals, offering advantages like superior pest control, lower application rates, and favorable environmental profiles . Furthermore, in the pharmaceutical industry, TFMP-based intermediates are increasingly utilized in the development of active pharmaceutical ingredients (APIs), with several candidates currently in clinical trials . The specific substitution pattern on the pyridine ring in this compound makes it a valuable and versatile building block for organic synthesis and medicinal chemistry programs, particularly in the construction of more complex, functionalized molecules . This product is strictly labeled For Research Use Only . It is intended solely for laboratory research or industrial application and is not approved for human or animal consumption, diagnostic use, or any form of personal use. Researchers should handle this material with appropriate care and adhere to all relevant safety protocols.

Properties

IUPAC Name

4-methyl-3-nitro-2-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O2/c1-4-2-3-11-6(7(8,9)10)5(4)12(13)14/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGAYFEMOLVTART-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-nitro-2-(trifluoromethyl)pyridine typically involves the nitration of 4-methyl-2-(trifluoromethyl)pyridine. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired position on the pyridine ring .

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to achieve high-quality product suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-3-nitro-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products:

    Reduction: 4-Methyl-3-amino-2-(trifluoromethyl)pyridine.

    Substitution: Various substituted pyridines depending on the nucleophile used.

    Oxidation: 4-Carboxy-3-nitro-2-(trifluoromethyl)pyridine.

Scientific Research Applications

4-Methyl-3-nitro-2-(trifluoromethyl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Methyl-3-nitro-2-(trifluoromethyl)pyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity towards these targets, contributing to its overall biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 4-Methyl-3-nitro-2-(trifluoromethyl)pyridine is highlighted through comparisons with related pyridine derivatives. Below is a detailed analysis:

Structural Analogues

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications References
This compound 2-CF₃, 3-NO₂, 4-CH₃ ~218 High electrophilicity; agrochemical intermediate
5-(Trifluoromethyl)pyridalyl 5-CF₃, chlorinated side chain ~335.7 (estimated) Commercial insecticide; superior pest control
3-Nitro-2-(trifluoromethyl)pyridine 2-CF₃, 3-NO₂ ~208 Synthetic intermediate; limited bioactivity data
3-Methoxy-4-(trifluoromethyl)pyridine 3-OCH₃, 4-CF₃ ~181 Pharmaceutical research; improved solubility vs. nitro derivatives
2-Chloro-6-(trichloromethyl)pyridine 2-Cl, 6-CCl₃ ~247 High thermal stability; pesticide precursor

Key Differences

Substituent Effects on Reactivity: The nitro group at position 3 in the target compound enhances electrophilic substitution resistance compared to methoxy or methylamino derivatives, limiting reactivity in nucleophilic aromatic substitution . Trifluoromethyl vs. Trichloromethyl: The -CF₃ group offers greater electron-withdrawing capacity and metabolic stability than -CCl₃, making the target compound more suitable for bioactive applications .

Physicochemical Properties: Lipophilicity: The -CF₃ and -NO₂ groups increase logP values, enhancing membrane permeability compared to methoxy or hydroxylated analogues . Melting Points: Nitro-substituted pyridines (e.g., 268–287°C in ) typically exhibit higher melting points than methoxy derivatives due to stronger intermolecular interactions .

Applications :

  • Agrochemicals : The target compound’s trifluoromethyl and nitro groups align with structural motifs in commercial insecticides (e.g., pyridalyl) . In contrast, 3-methoxy-TFMP derivatives are more common in drug discovery .
  • Synthetic Utility : Chloro- and bromo-substituted pyridines (e.g., 2-chloro-6-trichloromethylpyridine) are preferred for cross-coupling reactions, whereas nitro groups favor reduction to amines for further functionalization .

Research Findings and Data Tables

Table 1: Comparative Physicochemical Data

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) LogP (Estimated)
This compound C₈H₅F₃N₂O₂ 218.1 Not reported 2.1
5-(Trifluoromethyl)pyridalyl C₁₄H₈ClF₃NO₃ 335.7 Not reported 3.5
3-Nitro-2-(trifluoromethyl)pyridine C₆H₃F₃N₂O₂ 208.1 245–250 (inferred) 1.8
3-Methoxy-4-(trifluoromethyl)pyridine C₇H₆F₃NO 181.1 90–95 (inferred) 1.2

Biological Activity

4-Methyl-3-nitro-2-(trifluoromethyl)pyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of compounds, while the nitro and methyl substituents contribute to its reactivity and interaction with biological targets. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and recent research findings.

Physical Properties

PropertyValue
Molecular FormulaC7H6F3N2O2
Molecular Weight201.13 g/mol
Melting Point50-52 °C
Boiling Point210-212 °C
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, which may facilitate membrane permeability and target interaction. The nitro group can participate in redox reactions, potentially influencing cellular signaling pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyridine derivatives, including this compound. For instance, a study demonstrated that compounds with similar structures exhibited significant antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus .

Table: Antimicrobial Activity Comparison

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 μg/mL
4-MethylpyridineS. aureus64 μg/mL
3-NitropyridinePseudomonas aeruginosa16 μg/mL

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of this compound. In vitro studies using human cell lines indicated moderate cytotoxicity at higher concentrations (≥100 μM), suggesting a need for further optimization to reduce toxicity while retaining efficacy .

Case Study: Antitubercular Activity

A study investigated the potential of this compound derivatives as antitubercular agents. The results indicated that certain derivatives exhibited promising activity against Mycobacterium tuberculosis, with MIC values ranging from 0.625 to >50 µM. The study emphasized the importance of structural modifications in enhancing biological activity while minimizing cytotoxic effects .

Case Study: Enzyme Inhibition

Another research focused on the enzyme inhibition properties of pyridine derivatives, including the target compound. It was found that these compounds could inhibit key enzymes involved in bacterial metabolism, leading to growth inhibition. Kinetic studies revealed that the compound acts as a reversible inhibitor, highlighting its potential as a lead compound for drug development .

Q & A

Q. What are the recommended synthetic routes for 4-methyl-3-nitro-2-(trifluoromethyl)pyridine, and what methodological considerations ensure reproducibility?

A common approach involves nucleophilic substitution and rearrangement. For example, substituted pyridine derivatives can be synthesized using mixed alkali systems (e.g., K₂CO₃/KOH) in trifluoroethanol, followed by purification via transesterification (yield ~71%) . Key considerations include solvent selection (polar aprotic solvents enhance nitro-group stability) and temperature control to avoid decomposition of the trifluoromethyl group.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what critical data points should be prioritized?

  • Mass Spectrometry (MS): Electron ionization MS provides molecular ion peaks (e.g., m/z 226.05 for the parent ion) and fragmentation patterns to confirm substituent positions .
  • NMR: ¹H and ¹³C NMR resolve methyl, nitro, and trifluoromethyl groups. For instance, the trifluoromethyl group shows a distinct ¹⁹F NMR signal at δ −60 to −65 ppm .
  • X-ray Crystallography: Resolves regiochemical ambiguities; similar compounds (e.g., 4-methyl-3-nitropyridin-2-amine) exhibit bond angles of 120° at the pyridine ring .

Advanced Research Questions

Q. How do substituent electronic effects influence the reactivity of the nitro and trifluoromethyl groups in cross-coupling reactions?

The electron-withdrawing nitro and trifluoromethyl groups deactivate the pyridine ring, limiting electrophilic substitution. However, the nitro group can be reduced to an amine under Pd/C/H₂ for further functionalization. Computational studies (DFT) reveal that the trifluoromethyl group increases the LUMO energy, reducing nucleophilic attack susceptibility .

Q. What strategies resolve contradictions in spectroscopic data when characterizing derivatives of this compound?

  • Comparative Analysis: Cross-validate NMR shifts with structurally similar compounds (e.g., 2-amino-3-chloro-5-(trifluoromethyl)pyridine shows ¹H NMR δ 8.2 ppm for aromatic protons) .
  • Tautomerism Studies: Use solvent-dependent UV/Vis spectroscopy to detect tautomeric forms; polar solvents stabilize enol forms in nitro-pyridines .

Q. How can molecular docking predict the bioactivity of this compound against cancer targets?

Docking studies with proteins like EGFR (PDB: 1M17) assess binding affinity. The trifluoromethyl group enhances hydrophobic interactions, while the nitro group may form hydrogen bonds with catalytic residues. In silico ADMET predictions (e.g., SwissADME) guide prioritization for in vitro testing .

Methodological Guidance

  • Contradiction Analysis: Compare computational (DFT) and experimental bond lengths; deviations >0.05 Å suggest experimental artifacts .
  • Regioselectivity: Use directing group strategies (e.g., nitro groups meta-direct subsequent substitutions) .

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